4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a methyl group attached to the pyrazole ring and a cyclohexyl group with a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with an appropriate methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the cyclohexyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or the cyclohexyl group.
Scientific Research Applications
4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(3-methylcyclohexyl)-1H-pyrazol-5-amine
- 4-methyl-1-(2-methylcyclohexyl)-1H-pyrazol-3-amine
- 3-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-4-amine
Uniqueness
4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl group on the pyrazole ring and a methylcyclohexyl group provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-methyl-1-(3-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-4-3-5-10(6-8)14-7-9(2)11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
GAPNJHRGSPJORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2C=C(C(=N2)N)C |
Origin of Product |
United States |
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